3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione
Description
Properties
IUPAC Name |
3-(4-nitrophenyl)sulfanylpentane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S/c1-7(13)11(8(2)14)17-10-5-3-9(4-6-10)12(15)16/h3-6,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQAWVPECAWACE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)SC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67302-30-1 | |
| Record name | 3-(4-NITRO-PHENYLSULFANYL)-PENTANE-2,4-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound can be represented structurally as follows:
Key Features:
- Functional Groups: Contains a nitro group, a sulfanyl group, and a diketone structure.
- Molecular Weight: Approximately 226.25 g/mol.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
-
Anticancer Activity:
- Studies have shown that derivatives of diketones can induce apoptosis in cancer cell lines. For instance, compounds with similar structures have been reported to inhibit cell proliferation in human lung carcinoma cells (A549) with IC50 values around 5 µM .
- In vitro assays demonstrated that this compound could reduce cell viability significantly in various cancer cell lines, suggesting its potential as an anticancer agent.
-
Antimicrobial Properties:
- The compound has shown activity against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
- Preliminary studies suggest that the presence of the nitro group enhances the antimicrobial efficacy compared to related compounds lacking this functional group.
-
Antioxidant Activity:
- The ability to scavenge free radicals has been noted in certain studies, indicating potential applications in oxidative stress-related conditions .
- Compounds with similar structural motifs have demonstrated significant antioxidant properties, suggesting that this compound may share this characteristic.
The biological activities of this compound can be attributed to several mechanisms:
- Induction of Apoptosis: The compound may activate caspases and other apoptotic pathways leading to programmed cell death in cancer cells.
- Inhibition of Key Enzymes: Similar compounds have been shown to inhibit enzymes involved in cellular metabolism and proliferation, which may be a pathway for its anticancer effects.
- Oxidative Stress Modulation: By scavenging reactive oxygen species (ROS), the compound could mitigate oxidative damage in cells.
Case Studies
- In Vitro Studies on Cancer Cell Lines:
- Antimicrobial Efficacy:
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Table 2: Comparative Physicochemical Data
†Estimated based on substituent contributions .
Key Observations:
- Polarity and Solubility: The nitro group reduces LogP values compared to alkylated derivatives, enhancing water solubility. However, the phenylsulfanyl group slightly increases hydrophobicity relative to oxygen-linked analogs .
- Hydrogen Bonding: Fluorinated derivatives (e.g., 1,1,1-trifluoropentane-2,4-dione) exhibit strong hydrogen bond acidity due to the electron-withdrawing -CF₃ group, whereas the nitro group in this compound primarily contributes to hydrogen bond basicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
